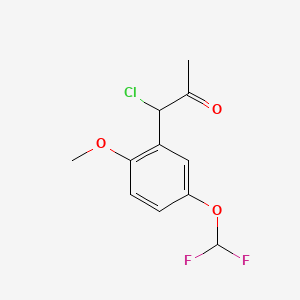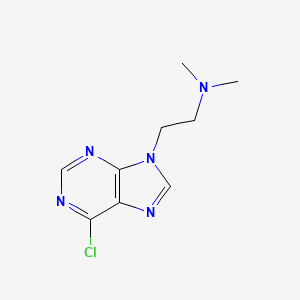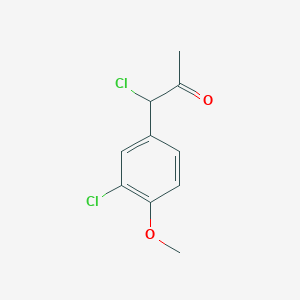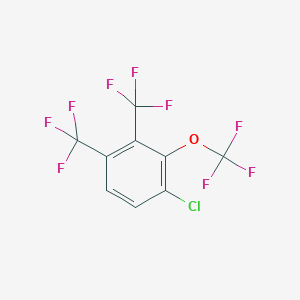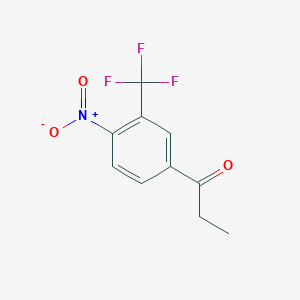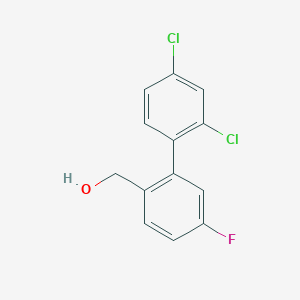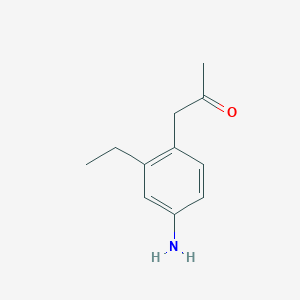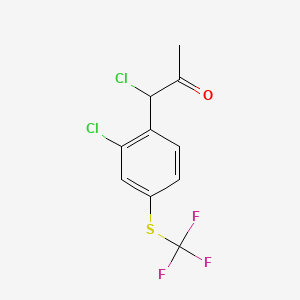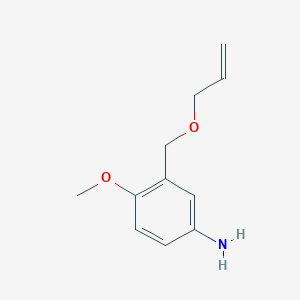
3-(Allyloxymethyl)-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Allyloxymethyl)-4-methoxyaniline is an organic compound that features an aniline core substituted with an allyloxymethyl group at the 3-position and a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxymethyl)-4-methoxyaniline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyaniline, which serves as the core structure.
Allyloxymethylation: The 3-position of the aniline ring is functionalized with an allyloxymethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate allyloxymethyl halide under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Allyloxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学研究应用
3-(Allyloxymethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of 3-(Allyloxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors.
相似化合物的比较
Similar Compounds
3-(Allyloxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Allyloxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
3-(Allyloxymethyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
3-(Allyloxymethyl)-4-methoxyaniline is unique due to the presence of both the allyloxymethyl and methoxy groups, which confer specific electronic and steric properties
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-methoxy-3-(prop-2-enoxymethyl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-3-6-14-8-9-7-10(12)4-5-11(9)13-2/h3-5,7H,1,6,8,12H2,2H3 |
InChI 键 |
WZFLCFVLOHJATH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N)COCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


